(2S)-2-azaniumylpropanoate
Overview
Description
(2S)-2-azaniumylpropanoate, also known as L-alanine, is an amino acid that plays a crucial role in protein synthesis and metabolism. It is one of the 20 standard amino acids used by cells to synthesize proteins. This compound is characterized by its amino group (-NH3+) and carboxylate group (-COO-) attached to a central carbon atom, which also bears a methyl group (-CH3).
Preparation Methods
Synthetic Routes and Reaction Conditions: (2S)-2-azaniumylpropanoate can be synthesized through several methods, including:
Strecker Synthesis: This method involves the reaction of an aldehyde with ammonium chloride and potassium cyanide, followed by hydrolysis.
Reductive Amination: This process involves the reaction of pyruvate with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: Industrially, this compound is produced through fermentation processes using microorganisms such as Escherichia coli or Corynebacterium glutamicum. These microorganisms are genetically engineered to overproduce the amino acid, which is then extracted and purified.
Chemical Reactions Analysis
(2S)-2-azaniumylpropanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to pyruvate by alanine dehydrogenase in the presence of NAD+.
Transamination: It participates in transamination reactions where it transfers its amino group to α-ketoglutarate, forming pyruvate and glutamate.
Decarboxylation: Under certain conditions, it can undergo decarboxylation to form ethylamine.
Common Reagents and Conditions:
Oxidation: NAD+ as a cofactor.
Transamination: α-ketoglutarate and aminotransferase enzymes.
Decarboxylation: Heat and acidic or basic conditions.
Major Products Formed:
Oxidation: Pyruvate.
Transamination: Pyruvate and glutamate.
Decarboxylation: Ethylamine.
Scientific Research Applications
(2S)-2-azaniumylpropanoate has numerous applications in scientific research:
Chemistry: It is used as a building block in peptide synthesis and as a standard in amino acid analysis.
Biology: It serves as a substrate in enzyme assays and is involved in metabolic studies.
Medicine: It is used in the study of metabolic disorders and as a supplement in parenteral nutrition.
Industry: It is used in the production of biodegradable plastics and as a feed additive in animal nutrition.
Mechanism of Action
The primary mechanism of action of (2S)-2-azaniumylpropanoate involves its role in protein synthesis. It is incorporated into proteins by ribosomes during translation. Additionally, it acts as a substrate for various enzymes involved in metabolic pathways, such as alanine transaminase and alanine dehydrogenase. These enzymes facilitate the transfer of amino groups and the oxidation of alanine, respectively.
Comparison with Similar Compounds
Glycine: The simplest amino acid with a hydrogen side chain.
Serine: Contains a hydroxymethyl group, making it more polar.
Valine: Has a branched-chain structure, making it more hydrophobic.
Properties
IUPAC Name |
(2S)-2-aminopropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAYBMKLOCPYGJ-REOHCLBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 | |
Record name | α-alanine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Alanine | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25191-17-7 | |
Record name | L-Alanine homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25191-17-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID20873899 | |
Record name | L-Alanine | |
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URL | https://comptox.epa.gov/dashboard/DTXSID20873899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid, Solid; [Merck Index] White odorless solid; [HSDB] White crystalline solid; [Sigma-Aldrich MSDS], Solid | |
Record name | L-Alanine | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Alanine | |
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Record name | L-Alanine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000161 | |
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Boiling Point |
250 °C (sublimes) | |
Record name | (L)-ALANINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1801 | |
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Solubility |
Solubility in cold 80% ethanol = 0.2%, Slightly soluble in ethanol, pyridine; insoluble in ether, acetone, In water, 1.64X10+5 mg/L at 25 °C, 204 mg/mL | |
Record name | Alanine | |
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URL | https://www.drugbank.ca/drugs/DB00160 | |
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Record name | (L)-ALANINE | |
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Record name | L-Alanine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000161 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Density |
1.432 g/cu cm at 22 °C | |
Record name | (L)-ALANINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1801 | |
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Vapor Pressure |
0.00000011 [mmHg] | |
Record name | Alanine | |
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URL | https://haz-map.com/Agents/11406 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Mechanism of Action |
L-Alanine is a non-essential amino acid that occurs in high levels in its free state in plasma. It is produced from pyruvate by transamination. It is involved in sugar and acid metabolism, increases immunity, and provides energy for muscle tissue, brain, and the central nervous system. BCAAs are used as a source of energy for muscle cells. During prolonged exercise, BCAAs are released from skeletal muscles and their carbon backbones are used as fuel, while their nitrogen portion is used to form another amino acid, Alanine. Alanine is then converted to Glucose by the liver. This form of energy production is called the Alanine-Glucose cycle, and it plays a major role in maintaining the body's blood sugar balance. | |
Record name | Alanine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00160 | |
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Color/Form |
Orthorhombic crystals from water, White crystalline powder | |
CAS No. |
56-41-7, 18875-37-1, 25191-17-7, 77160-91-9 | |
Record name | L-Alanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56-41-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Alanine [USAN:INN] | |
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Record name | L-Alanine, labeled with carbon-14 | |
Source | ChemIDplus | |
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Record name | Polyalanine | |
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Record name | L-Alanine, labeled with tritium | |
Source | ChemIDplus | |
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Record name | Alanine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00160 | |
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Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | L-Alanine | |
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Record name | L-Alanine | |
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Record name | L-alanine | |
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Record name | ALANINE | |
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Record name | (L)-ALANINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1801 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | L-Alanine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000161 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
297 °C (decomposes), 300 °C | |
Record name | Alanine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00160 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (L)-ALANINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1801 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | L-Alanine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000161 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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